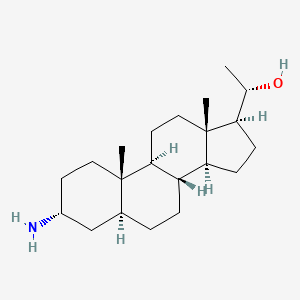![molecular formula C17H27N3O7 B13768868 Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate CAS No. 724446-00-8](/img/structure/B13768868.png)
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine ring structure
Méthodes De Préparation
The synthesis of Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate involves several steps. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C . This method yields the desired product with high efficiency and can be scaled up for industrial production. Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the compound .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 are used in inversion methods.
Major Products: The reactions typically yield products with high purity and efficiency.
Applications De Recherche Scientifique
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert
These compounds share similar functional groups but differ in their overall structure and specific applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields.
Propriétés
Numéro CAS |
724446-00-8 |
|---|---|
Formule moléculaire |
C17H27N3O7 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
methyl 5-hydroxy-2-[5-hydroxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentyl]-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H27N3O7/c1-17(2,3)27-16(25)20(4)10(8-6-7-9-21)13-18-11(15(24)26-5)12(22)14(23)19-13/h10,21-22H,6-9H2,1-5H3,(H,18,19,23) |
Clé InChI |
GSDHTYKFTTUGJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CCCCO)C1=NC(=C(C(=O)N1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)







![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)



